

# 5-Chloropyrimidine-2,4-diamine solubility and stability

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## Compound of Interest

Compound Name: 5-Chloropyrimidine-2,4-diamine

Cat. No.: B097245

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An In-Depth Technical Guide to the Solubility and Stability of **5-Chloropyrimidine-2,4-diamine**

## Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, solubility, and chemical stability of **5-Chloropyrimidine-2,4-diamine** (CAS No: 18620-64-9). Intended for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable, field-proven experimental protocols. While specific public domain data on this compound is limited, this guide establishes a robust framework for its empirical evaluation. We detail methodologies for determining aqueous and organic solubility, conducting forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal), and outline potential degradation pathways. All protocols are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility.

## Introduction

**5-Chloropyrimidine-2,4-diamine** is a substituted pyrimidine derivative, a class of heterocyclic compounds of immense interest in medicinal chemistry and pharmaceutical development. Pyrimidine scaffolds are core components of nucleobases and are prevalent in a wide array of therapeutic agents. The specific substitution pattern of **5-Chloropyrimidine-2,4-diamine**, featuring two reactive amino groups and a halogen, makes it a valuable intermediate for synthesizing more complex molecules with potential biological activity, including anti-cancer agents that may interact with DNA and RNA synthesis.

A thorough understanding of a compound's solubility and stability is a non-negotiable prerequisite for its advancement through the drug development pipeline. Solubility directly impacts bioavailability and dictates formulation strategies, while stability determines shelf-life, storage conditions, and potential degradation products that could pose safety risks. This guide provides the necessary theoretical grounding and practical methodologies to comprehensively characterize these critical attributes for **5-Chloropyrimidine-2,4-diamine**.

## Physicochemical Properties

A baseline understanding of the physicochemical properties of **5-Chloropyrimidine-2,4-diamine** is essential for designing and interpreting solubility and stability experiments. The key properties are summarized in the table below.

Property	Value	Source(s)
IUPAC Name	5-chloropyrimidine-2,4-diamine	[1]
Synonyms	2,4-diamino-5-chloropyrimidine	[2]
CAS Number	18620-64-9	[2]
Molecular Formula	C <sub>4</sub> H <sub>5</sub> CIN <sub>4</sub>	[2]
Molecular Weight	144.56 g/mol	[2]
Appearance	White to off-white crystalline solid (typical)	[3][4]*
Melting Point	200-202 °C	[2]
pKa (Predicted)	5.25 ± 0.10	[2]

\*Note: Appearance data is extrapolated from the closely related isomer, 2,4-Diamino-6-chloropyrimidine, as specific data for the 5-chloro isomer is not widely published.[3][4] Researchers should verify the appearance of their specific batch.

## Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption in the body. Currently, specific quantitative solubility

data for **5-Chloropyrimidine-2,4-diamine** in common pharmaceutical solvents is not readily available in published literature.<sup>[5]</sup> Therefore, empirical determination is required.

## General Solubility Characteristics

Based on its structure, which contains two polar amino groups capable of hydrogen bonding and a relatively small carbon skeleton, **5-Chloropyrimidine-2,4-diamine** is predicted to have some aqueous solubility. The chloro-substituent adds a degree of lipophilicity. Its solubility is expected to be higher in polar organic solvents like methanol, ethanol, and DMSO compared to non-polar solvents such as hexanes or toluene. The predicted pKa of ~5.25 suggests that the compound's aqueous solubility will be pH-dependent, with increased solubility in acidic conditions (pH < 4) due to the protonation of the amino groups and the pyrimidine ring nitrogens.

## Experimental Protocol: Equilibrium Solubility Determination

The following protocol describes the shake-flask method, a gold-standard technique for determining equilibrium solubility. The causality behind this method is to ensure that the solvent is fully saturated with the compound, representing a true thermodynamic equilibrium.

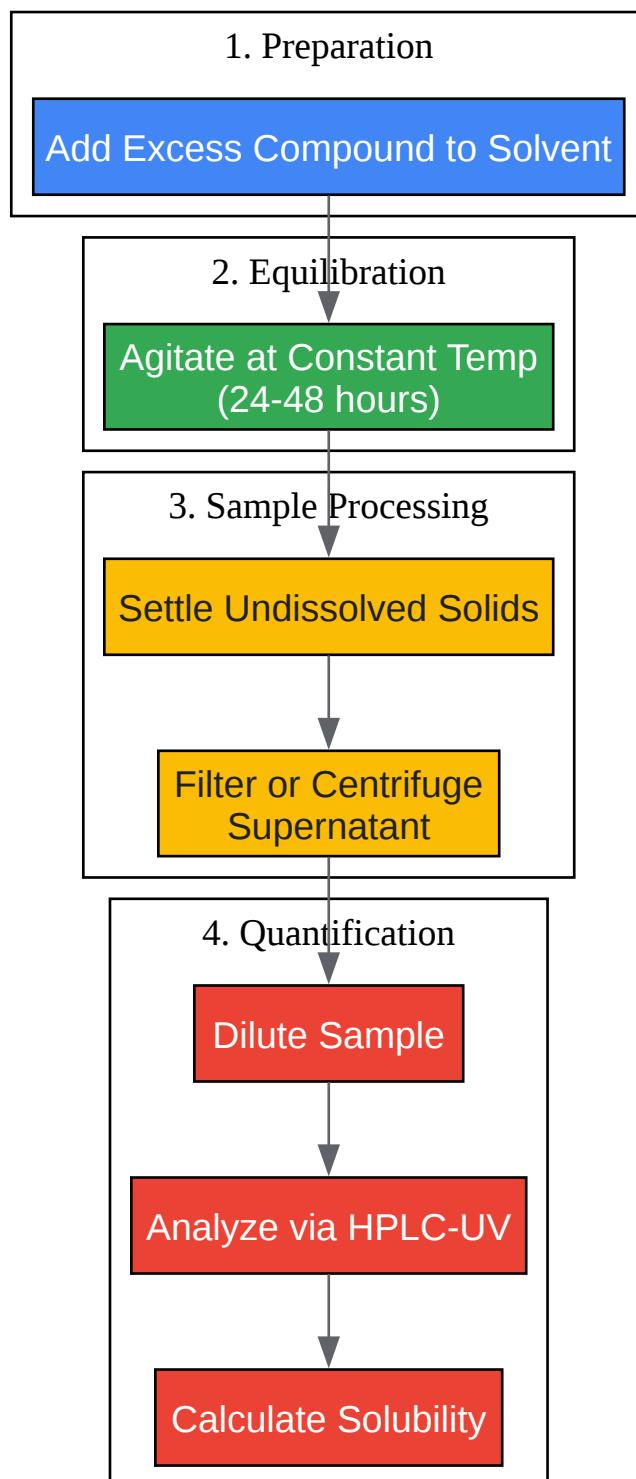
### Methodology:

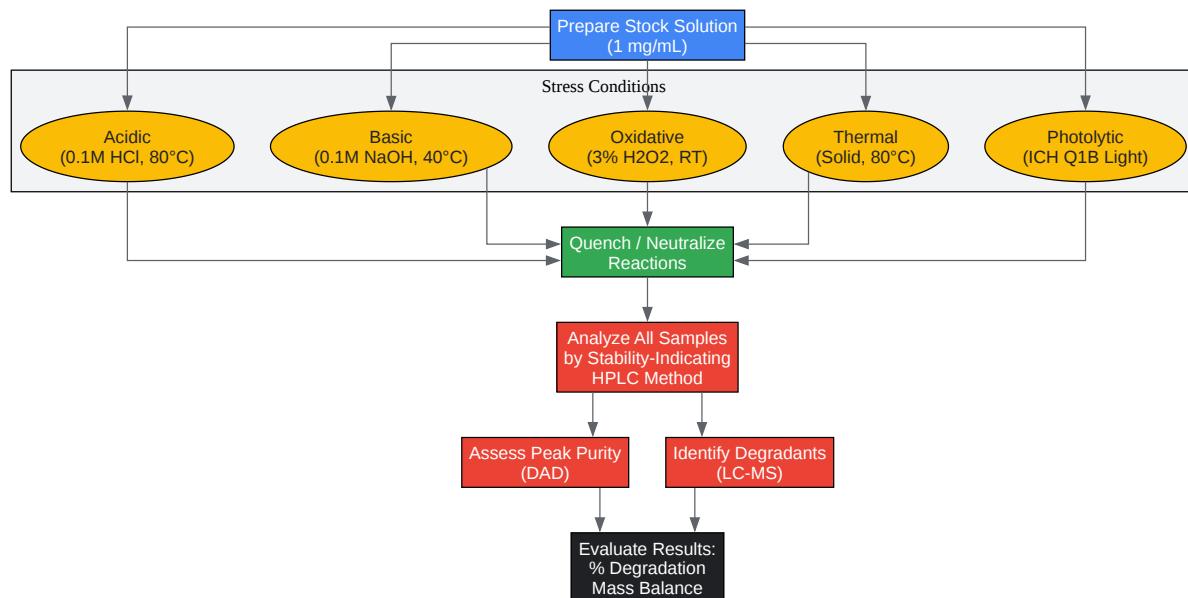
- Preparation: Add an excess amount of **5-Chloropyrimidine-2,4-diamine** (e.g., 10-20 mg) to a known volume (e.g., 2 mL) of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, ethanol) in a glass vial. The excess solid is crucial to ensure saturation.
- Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-point experiment (e.g., sampling at 12, 24, 36, and 48 hours) can validate the required equilibration time.
- Sample Processing: After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let undissolved solids settle.
- Filtration/Centrifugation: Carefully withdraw a sample of the supernatant. To remove any remaining microscopic particles, which would falsely elevate the measured concentration,

either centrifuge the sample at high speed (e.g., >10,000 g for 15 minutes) or filter it through a low-binding syringe filter (e.g., 0.22  $\mu$ m PVDF). Filtration is often preferred but can introduce errors if the compound adsorbs to the filter material; a validation step is recommended.

- Quantification: Accurately dilute the clarified supernatant with a suitable mobile phase or solvent. Quantify the concentration of **5-Chloropyrimidine-2,4-diamine** using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
- Calculation: Calculate the solubility (e.g., in mg/mL or  $\mu$ g/mL) by correcting the measured concentration for the dilution factor.

## Visualization: Solubility Determination Workflow



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